Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core, a morpholine ring, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of RANEY® Ni (70%) in acetic acid . This intermediate is then methylated at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit various cancer targets, including tyrosine kinase and phosphatidylinositol-3 kinase.
Biology: It is used in research to study its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It inhibits various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase . These interactions disrupt cellular signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A synthetic antifolate with antitumor properties.
Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-neuroinflammatory properties.
Uniqueness
Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific structure, which combines a pyrido[3,2-d]pyrimidine core with a morpholine ring and a thienyl group. This unique structure contributes to its broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N4O3S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 8-methylsulfanyl-4-morpholin-4-yl-2-thiophen-3-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H18N4O3S2/c1-24-18(23)12-9-13(26-2)14-15(19-12)17(22-4-6-25-7-5-22)21-16(20-14)11-3-8-27-10-11/h3,8-10H,4-7H2,1-2H3 |
InChI Key |
COLAWXAYDQOOIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=C1)SC)N=C(N=C2N3CCOCC3)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.